7-Bromo-2,4-dimethylquinoline-3-carboxylic acid 7-Bromo-2,4-dimethylquinoline-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18051191
InChI: InChI=1S/C12H10BrNO2/c1-6-9-4-3-8(13)5-10(9)14-7(2)11(6)12(15)16/h3-5H,1-2H3,(H,15,16)
SMILES:
Molecular Formula: C12H10BrNO2
Molecular Weight: 280.12 g/mol

7-Bromo-2,4-dimethylquinoline-3-carboxylic acid

CAS No.:

Cat. No.: VC18051191

Molecular Formula: C12H10BrNO2

Molecular Weight: 280.12 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-2,4-dimethylquinoline-3-carboxylic acid -

Specification

Molecular Formula C12H10BrNO2
Molecular Weight 280.12 g/mol
IUPAC Name 7-bromo-2,4-dimethylquinoline-3-carboxylic acid
Standard InChI InChI=1S/C12H10BrNO2/c1-6-9-4-3-8(13)5-10(9)14-7(2)11(6)12(15)16/h3-5H,1-2H3,(H,15,16)
Standard InChI Key NEJWOHPRMJYLRT-UHFFFAOYSA-N
Canonical SMILES CC1=C2C=CC(=CC2=NC(=C1C(=O)O)C)Br

Introduction

7-Bromo-2,4-dimethylquinoline-3-carboxylic acid is a quinoline derivative with the molecular formula C11_{11}H8_{8}BrNO2_{2} and a molecular weight of 266.09 g/mol. This compound is of significant interest in medicinal chemistry due to its diverse biological activities and potential applications. The presence of bromine and dimethyl groups enhances its reactivity and suitability for further chemical transformations.

Synthesis of 7-Bromo-2,4-dimethylquinoline-3-carboxylic acid

The synthesis of 7-bromo-2,4-dimethylquinoline-3-carboxylic acid typically involves the bromination of 2,4-dimethylquinoline-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) as a brominating agent. The reaction is often conducted in solvents such as acetic acid or chloroform under conditions ranging from room temperature to reflux to ensure complete bromination.

Biological Activities and Applications

7-Bromo-2,4-dimethylquinoline-3-carboxylic acid exhibits potential biological activities, including antimicrobial and anticancer properties. Its ability to participate in nucleophilic substitution reactions due to the electrophilic nature of the bromine atom allows it to interact with various biological targets.

In related studies, quinoline derivatives have shown significant promise in inhibiting targets such as eIF4A, where the presence of a carboxylic acid group is crucial for activity . Additionally, quinoline-based compounds have been explored for their antimalarial and anticancer properties, highlighting the versatility of quinoline derivatives in medicinal chemistry .

Research Findings and Future Directions

Research on quinoline derivatives, including 7-bromo-2,4-dimethylquinoline-3-carboxylic acid, continues to uncover their potential in various therapeutic areas. The compound's reactivity profile makes it suitable for further derivatization, which could lead to the development of novel therapeutic agents.

Application AreaKey Findings
Antimicrobial ActivityPotential for inhibiting microbial targets
Anticancer ActivityPossible interactions with cancer-related biological pathways
Medicinal ChemistryVersatility in synthetic transformations and biological interactions

Future studies should focus on exploring the compound's pharmacological effects and optimizing its structure for improved potency and specificity in target applications.

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